(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
CAS No.: 3057-74-7
VCID: VC21538491
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid - 3057-74-7](/images/no_structure.jpg)
Description |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chemical compound that belongs to the class of amino acids, specifically modified with a tert-butyl (2-methylpropan-2-yl) group. This compound is of interest in organic chemistry and pharmaceutical research due to its unique structure and potential applications. Synthesis and ApplicationsThe synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves protecting group strategies to ensure the correct stereochemistry and functional group protection. This compound can serve as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds. Synthesis Overview:
Potential Applications:
|
---|---|
CAS No. | 3057-74-7 |
Product Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Standard InChIKey | MXWMFBYWXMXRPD-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+] |
Synonyms | L-Asparticacid4-tert-butylester;3057-74-7;H-Asp(OtBu)-OH;H-Asp(Obut)-OH;(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;MFCD00038577;(2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid;AmbotzHAA1072;PubChem18993;KSC491O2L;11214_ALDRICH;SCHEMBL2024581;11214_FLUKA;CTK3J1725;MolPort-003-925-934;MXWMFBYWXMXRPD-YFKPBYRVSA-N;ACT10784;ZINC2391060;ANW-26919;AKOS015841418;CS14118;RL03078;RTC-066715;AJ-35713;AK-41617 |
PubChem Compound | 7010570 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume